molecular formula C8H7NO2 B8715247 1H-2,3-Benzoxazin-4(3H)-one

1H-2,3-Benzoxazin-4(3H)-one

Cat. No. B8715247
M. Wt: 149.15 g/mol
InChI Key: IRFHDKSYZZGBKY-UHFFFAOYSA-N
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Patent
US04552585

Procedure details

This reaction was run in the same manner as Example 6, Part B, using 52.5 grams (0.169 mole) of methyl 1-(phthalimidooxymethyl)benzoate and 17.0 grams (0.34 mole) of hydrazine hydrate in 800 ml of methanol to give 5.4 grams of 1H-2,3-benzoxazin-4(3H)-one; m.p. 123°-125° C.
Name
methyl 1-(phthalimidooxymethyl)benzoate
Quantity
52.5 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step Two
Quantity
800 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:23])[N:5]([O:6][CH2:7][C:8]2([CH:17]=[CH:16][CH:15]=[CH:14][CH2:13]2)C(OC)=O)C(=O)C2=CC=CC=C12.O.NN>CO>[CH2:7]1[C:8]2[CH:13]=[CH:14][CH:15]=[CH:16][C:17]=2[C:1](=[O:23])[NH:5][O:6]1 |f:1.2|

Inputs

Step One
Name
methyl 1-(phthalimidooxymethyl)benzoate
Quantity
52.5 g
Type
reactant
Smiles
C1(C=2C(C(N1OCC1(C(=O)OC)CC=CC=C1)=O)=CC=CC2)=O
Step Two
Name
Quantity
17 g
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
800 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1ONC(C2=C1C=CC=C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.4 g
YIELD: CALCULATEDPERCENTYIELD 21.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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